molecular formula C11H12F3N3O2S B14875825 6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine

6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine

Cat. No.: B14875825
M. Wt: 307.29 g/mol
InChI Key: MLCUGXINQBWGDI-UHFFFAOYSA-N
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Description

6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine is a complex organic compound with a unique structure that includes an ethoxycarbonyl group, a mercapto group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrido-pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The reaction conditions are carefully monitored to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • 3-(ethoxycarbonyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
  • 5,6,7,8-Tetrahydro-2-naphthoic acid

Uniqueness

6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-mercapto-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12F3N3O2S

Molecular Weight

307.29 g/mol

IUPAC Name

ethyl 2-sulfanylidene-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H12F3N3O2S/c1-2-19-10(18)17-4-3-7-6(5-17)8(11(12,13)14)16-9(20)15-7/h2-5H2,1H3,(H,15,16,20)

InChI Key

MLCUGXINQBWGDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F

Origin of Product

United States

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